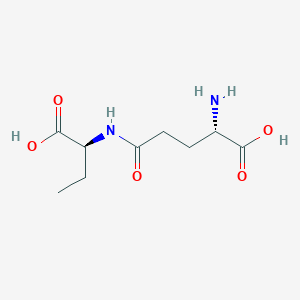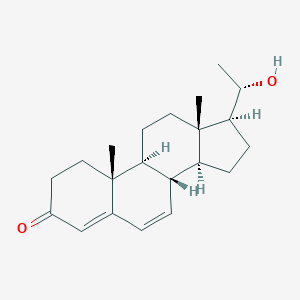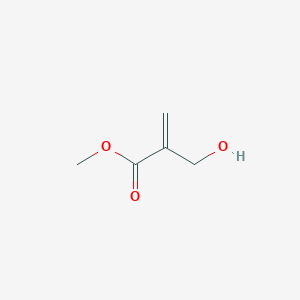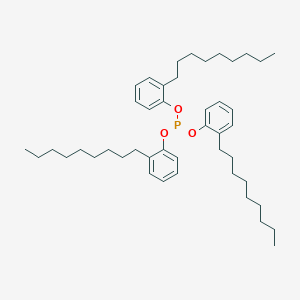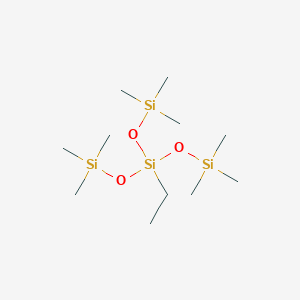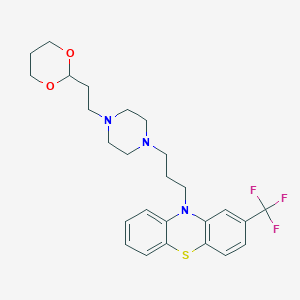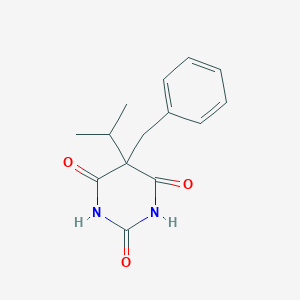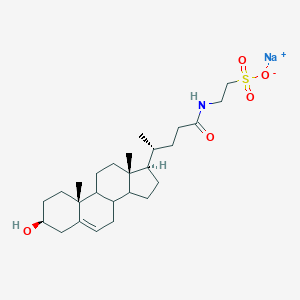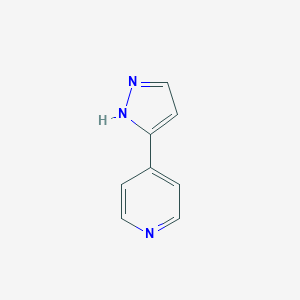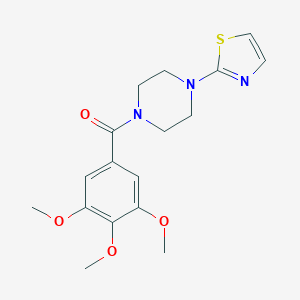
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a key neurotransmitter in the brain.
作用機序
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a selective inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure.
生化学的および生理学的効果
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have both beneficial and detrimental effects on neuronal function. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can lead to increased neuronal excitability, which can be beneficial in certain contexts, such as learning and memory. However, excessive glutamate exposure can also lead to neuronal damage and cell death, particularly in conditions such as stroke and traumatic brain injury.
実験室実験の利点と制限
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be used to investigate the role of glutamate in neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also selective for EAATs, which allows for the specific inhibition of glutamate reuptake. However, there are also limitations to the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments. Excessive glutamate exposure can lead to neuronal damage and cell death, which can confound experimental results. Additionally, 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not selective for specific EAAT subtypes, which can make it difficult to determine the specific role of each subtype in glutamate reuptake.
将来の方向性
There are several future directions for the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in scientific research. One potential application is the development of new treatments for neurological disorders. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can increase extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine could be used to develop new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, further research is needed to determine the specific role of each EAAT subtype in glutamate reuptake, which could lead to the development of more selective inhibitors.
合成法
The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperazine in the presence of sodium hydride. This reaction produces the intermediate compound, 4-(3,4,5-trimethoxybenzoyl)piperazine, which is then reacted with thioamide to yield 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied in the field of neuroscience due to its ability to inhibit EAATs. EAATs are responsible for the reuptake of glutamate, a key neurotransmitter in the brain that is involved in learning and memory. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in various scientific studies to investigate the role of glutamate in neuronal function and to develop new treatments for neurological disorders.
特性
CAS番号 |
17766-79-9 |
|---|---|
製品名 |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
分子式 |
C17H21N3O4S |
分子量 |
363.4 g/mol |
IUPAC名 |
[4-(1,3-thiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H21N3O4S/c1-22-13-10-12(11-14(23-2)15(13)24-3)16(21)19-5-7-20(8-6-19)17-18-4-9-25-17/h4,9-11H,5-8H2,1-3H3 |
InChIキー |
KGVWLYQGSGWMFD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
その他のCAS番号 |
17766-79-9 |
同義語 |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



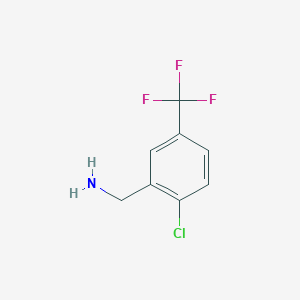
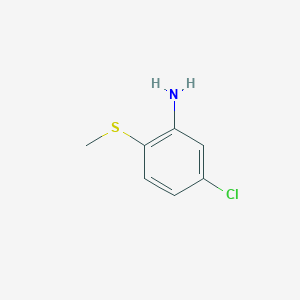
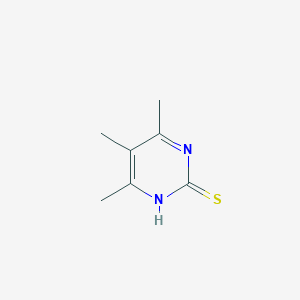
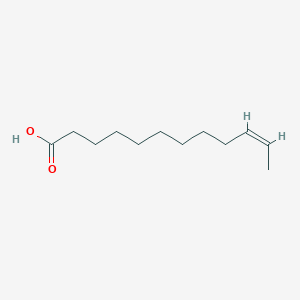
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
